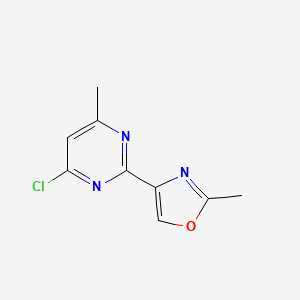

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole” were not found, related compounds such as α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore have been synthesized . The synthesis of these compounds was achieved by the Kabachnik-Fields reaction using sulfated Titania, a solid acid catalyst .

Applications De Recherche Scientifique

Multicomponent Reactions and Unusual Cyclocondensation

Research by Sakhno et al. (2011) explored the reactivity of related compounds in multicomponent reactions, highlighting an unusual direction of cyclocondensation leading to the formation of unprecedented derivatives. This study provides insight into the complex chemical behaviors and potential applications of pyrimidinyl-oxazole compounds in synthetic chemistry (Sakhno et al., 2011).

Antifungal and Antimicrobial Applications

A series of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety were designed and synthesized by Bai et al. (2020), exhibiting moderate to high fungicidal activities against several phytopathogens. This suggests potential applications of pyrimidinyl-oxazole compounds in developing new fungicides (Bai et al., 2020).

Synthesis and Characterization of Heterocyclic Derivatives

Mohammad et al. (2017) undertook the synthesis of new heterocyclic derivatives starting from 6-methyl 2-thiouracil, indicating the versatility of pyrimidinyl compounds in synthesizing structurally diverse heterocycles with potential biological activities (Mohammad et al., 2017).

Medicinal Chemistry and Biological Activity

Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine, which demonstrated significant anticancer and antimicrobial activities. This underscores the relevance of pyrimidinyl-oxazole structures in medicinal chemistry and drug discovery (Katariya et al., 2021).

Oxidation Reactions and Chemical Transformations

Zolfigol et al. (2006) used related chemical reagents for effective oxidation of pyrazolines to pyrazoles under mild conditions, illustrating the chemical utility of pyrimidinyl and oxazole compounds in facilitating specific chemical transformations (Zolfigol et al., 2006).

Propriétés

IUPAC Name |

4-(4-chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-3-8(10)13-9(11-5)7-4-14-6(2)12-7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSWOZKRVIROQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=COC(=N2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)

![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)

![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)

![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2692959.png)